molecular formula C19H26ClNO4 B599587 N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride CAS No. 102321-59-5

N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride

Cat. No.: B599587
CAS No.: 102321-59-5
M. Wt: 367.87
InChI Key: SPBYFEZECXUDFU-UHFFFAOYSA-N
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Description

N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride is a chemical compound with the molecular formula C19H25NO4.ClH and a molecular weight of 367.87 g/mol . This compound is known for its unique structure, which includes multiple methoxy groups attached to a benzene ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride typically involves the reaction of 2,3-dimethoxybenzyl chloride with 3,4-dimethoxyphenethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from ethanol to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters. This interaction can modulate various physiological processes, including mood, cognition, and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride is unique due to its specific combination of methoxy groups and its potential biological activity. This makes it a valuable compound for research in multiple scientific fields.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2,3-dimethoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4.ClH/c1-21-16-9-8-14(12-18(16)23-3)10-11-20-13-15-6-5-7-17(22-2)19(15)24-4;/h5-9,12,20H,10-11,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBYFEZECXUDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=C(C(=CC=C2)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657743
Record name 2-(3,4-Dimethoxyphenyl)-N-[(2,3-dimethoxyphenyl)methyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102321-59-5
Record name 2-(3,4-Dimethoxyphenyl)-N-[(2,3-dimethoxyphenyl)methyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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